(E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane
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Overview
Description
(E)-4,4,5,5-tetramethyl-2-(2-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is a chemical compound with the linear formula C15H18BF3O2 . It is used in laboratory chemicals and for the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of compounds similar to this compound often involves reactions with various C–H bonds. Copper-mediated or -catalyzed or metal-free oxidative C–H trifluoromethylation of terminal alkynes, tertiary amines, arenes and heteroarenes, and terminal alkenes have been demonstrated . Aryl boronic acids have also been used as nucleophilic coupling partners for copper-mediated or -catalyzed cross-coupling reactions .Chemical Reactions Analysis
Trifluoromethylation reactions are significant in the field of chemistry. The trifluoromethylation of carbon-centered radical intermediates has seen recent advances . The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .Scientific Research Applications
It has been used in the synthesis of boronate ester fluorescence probes for detecting hydrogen peroxide (H2O2). These probes show distinct fluorescence responses towards H2O2, indicating their potential for analytical and biological applications (Lampard et al., 2018).
The compound has been utilized in the synthesis of novel stilbene derivatives, with potential applications in creating new materials for liquid crystal display (LCD) technology and as therapeutic agents for neurodegenerative diseases (Das et al., 2015).
It serves as a key component in the preparative synthesis of a general propargylation reagent, demonstrating its importance in organic synthesis and industrial applications (Fandrick et al., 2012).
The compound has been incorporated into the development of new building blocks for silicon-based drugs and odorants, showcasing its versatility in pharmaceutical and chemical industries (Büttner et al., 2007).
Its derivatives have been studied for their electrochemical properties, especially in the context of sulfur-containing organoboron compounds, suggesting applications in electrochemical sensors and devices (Tanigawa et al., 2016).
Additionally, it has been used as a building block in the selective synthesis of (E)-buta-1,3-dienes, highlighting its role in the advancement of organic synthesis methodologies (Szudkowska‐Fratczak et al., 2014).
It is a component in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, indicating its use in materials science, particularly in the development of novel polymers (Welterlich et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and proteins, influencing their function .
Mode of Action
It is known that the trifluoromethyl group in organic compounds often enhances their lipophilicity, metabolic stability, and potency . This could potentially influence the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
The presence of a trifluoromethyl group can influence various biochemical reactions, including redox reactions and enzymatic processes .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antifungal and antibacterial properties .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(E)-2-[2-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-7-5-6-8-12(11)15(17,18)19/h5-10H,1-4H3/b10-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIZXRYDBPGYTGI-MDZDMXLPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=CC=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BF3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858690 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1294009-25-8 |
Source
|
Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[2-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10858690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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